

Chemische Eigenschaften von Eisen(II)-fumarat: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eisenfumarat

Cat. No.: B056393

[Get Quote](#)

Veröffentlichungsdatum: 16. Dezember 2025

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über die wesentlichen chemischen Eigenschaften von Eisen(II)-fumarat ($FeC_4H_2O_4$). Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und behandelt physikochemische Daten, Stabilität, Reaktivität und thermisches Verhalten. Die hier präsentierten Informationen umfassen detaillierte experimentelle Protokolle und quantitative Daten, die für die Forschung und Entwicklung im pharmazeutischen Bereich von entscheidender Bedeutung sind.

Einleitung

Eisen(II)-fumarat, das Eisensalz der Fumarsäure, ist ein häufig verwendet Wirkstoff zur Behandlung und Prävention von Eisenmangelanämien. Seine Wirksamkeit und Sicherheit hängen maßgeblich von seinen chemischen Eigenschaften ab, die seine Löslichkeit, Stabilität und Bioverfügbarkeit beeinflussen. Ein tiefgreifendes Verständnis dieser Eigenschaften ist für die Formulierung von Arzneimitteln, die Qualitätskontrolle und die regulatorische Zulassung unerlässlich.

Physikalische und Chemische Eigenschaften

Eisen(II)-fumarat ist ein rötlich-oranges bis rötlich-braunes, feines Pulver.^[1] Es ist geruchlos und besitzt eine stabile chemische Struktur unter normalen Lagerbedingungen.

Struktur und Identifikation

Die chemische Struktur von Eisen(II)-fumarat besteht aus einem zentralen Eisen(II)-Ion, das ionisch an das Fumarat-Anion gebunden ist.

- Summenformel: $\text{FeC}_4\text{H}_2\text{O}_4$
- Molekülmasse: 169,90 g/mol [2]
- CAS-Nummer: 141-01-5[2]
- IUPAC-Name: Eisen(II)-(E)-but-2-endoat[2]

Quantitative physikochemische Daten

Die quantitativen physikochemischen Eigenschaften von Eisen(II)-fumarat sind in der folgenden Tabelle zusammengefasst.

Eigenschaft	Wert	Referenz
Molekülmasse	169,90 g/mol	[2]
Schmelzpunkt	>280 °C (Zersetzung)	[3]
Wasserlöslichkeit	1,4 g/L (bei 25 °C)	[4]
Löslichkeit in Ethanol	Sehr schwer löslich	[1][3]
Gehalt (getrocknete Substanz)	97,0 % bis 101,0 %	[2]
Verlust beim Trocknen	≤ 1,5 %	[2]
Eisen(III)-Anteil	≤ 2,0 %	[2]

Experimentelle Protokolle

Die folgenden Protokolle basieren auf etablierten pharmakopöischen Methoden und wissenschaftlicher Literatur zur Charakterisierung von Eisen(II)-fumarat.

Synthese von Eisen(II)-fumarat

Dieses Protokoll beschreibt eine gängige Laborsynthese durch Fällungsreaktion.

Materialien:

- Eisen(II)-sulfat-Heptahydrat ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Fumarsäure ($\text{C}_4\text{H}_4\text{O}_4$)
- Natriumhydroxid (NaOH)
- Destilliertes Wasser
- Stickstoffgas (N_2)

Protokoll:

- Herstellung von Dinatriumfumarat: Fumarsäure wird in einer stöchiometrischen Menge 1 N NaOH-Lösung gelöst (Molverhältnis 1:2), um eine klare Dinatriumfumarat-Lösung zu erhalten.
- Fällungsreaktion: Eine stöchiometrische Menge Eisen(II)-sulfat-Lösung (Molverhältnis 1:1 zu Dinatriumfumarat) wird langsam zur Dinatriumfumarat-Lösung gegeben. Die Reaktion wird unter einer inerten Stickstoffatmosphäre durchgeführt, um die Oxidation von Fe^{2+} zu Fe^{3+} zu minimieren.
- Reaktionsbedingungen: Die Mischung wird unter Rühren für 30 Minuten auf 90 °C erhitzt.
- Isolierung und Reinigung: Nach dem Abkühlen fällt rötlich-braunes Eisen(II)-fumarat aus. Der Niederschlag wird durch Filtration abgetrennt, mit destilliertem Wasser gewaschen, um Verunreinigungen zu entfernen, und anschließend bei 60 °C getrocknet.

Bestimmung der Löslichkeit (Shake-Flask-Methode)

Dieses Protokoll entspricht den allgemeinen Richtlinien der USP <1236> zur Bestimmung der Gleichgewichtslöslichkeit.

Materialien:

- Eisen(II)-fumarat
- Destilliertes Wasser (oder anderes Lösungsmittel)
- Thermostatisierter Schüttler
- Zentrifuge oder Filtrationsvorrichtung (z. B. 0,45 µm Spritzenfilter)
- Analysegerät (z. B. UV/VIS-Spektrometer, HPLC)

Protokoll:

- Ein Überschuss an Eisen(II)-fumarat wird in ein bekanntes Volumen destilliertes Wasser bei einer definierten Temperatur (z. B. 25 °C) gegeben.
- Die Suspension wird in einem thermostatisierten Schüttler für eine ausreichende Zeit (typischerweise 24-48 Stunden) inkubiert, um das Gleichgewicht zu erreichen.
- Nach der Inkubation wird die Probe zentrifugiert oder filtriert, um die ungelösten Feststoffe vollständig zu entfernen.
- Die Konzentration des gelösten Eisen(II)-fumarats in der klaren überstehenden Lösung wird mittels einer validierten analytischen Methode (z. B. Atomabsorptionsspektrometrie zur Eisenbestimmung) quantifiziert.
- Der Versuch wird dreifach durchgeführt, um die Reproduzierbarkeit zu gewährleisten.

Identitätsprüfung (gemäß USP)

Prüfung A (Infrarotspektroskopie):

- 1,5 g Eisen(II)-fumarat werden in 25 ml verdünnter Salzsäure (1 in 2) gelöst und mit Wasser auf 50 ml verdünnt.
- Die Lösung wird erhitzt, um den Stoff zu lösen, anschließend abgekühlt und über einen Sinterglasfilter filtriert.
- Der erhaltene Niederschlag (Fumarsäure) wird gewaschen und bei 105 °C getrocknet.

- Das Infrarot-Absorptionsspektrum einer Kaliumbromid-Dispersion des getrockneten Niederschlags wird aufgenommen und mit dem eines Referenzstandards für Fumarsäure verglichen. Die Maxima müssen bei denselben Wellenlängen liegen.

Prüfung B (Nachweis von Eisen):

- Ein Teil des im vorherigen Test erhaltenen Filtrats wird auf Eisen geprüft. Es muss eine positive Reaktion auf die charakteristischen Tests für Eisen(II)-Ionen zeigen (z. B. Bildung eines dunkelblauen Niederschlags mit Kaliumhexacyanoferrat(III)).

Gehaltsbestimmung (Titration gemäß USP)

Dieses Protokoll beschreibt die quantitative Bestimmung von Eisen(II)-fumarat.

Protokoll:

- Etwa 500 mg Eisen(II)-fumarat werden genau eingewogen und in einen 250-ml-Erlenmeyerkolben überführt.
- 25 ml Wasser, 25 ml Salpetersäure und 7,5 ml Perchlorsäure werden hinzugefügt. Die Mischung wird unter einem Abzug bis zur Bildung starker Dämpfe erhitzt.
- Nach dem Abkühlen wird der Rückstand in 2 ml Salzsäure und etwas Wasser gelöst.
- Die Lösung wird in einen 250-ml-Erlenmeyerkolben mit Glasstopfen überführt. 4 g Kaliumiodid werden hinzugefügt, und die Mischung wird 5 Minuten im Dunkeln stehen gelassen.
- Anschließend wird mit 75 ml Wasser verdünnt und mit 0,1 N Natriumthiosulfat-Maßlösung titriert, wobei gegen Ende der Titration Stärkelösung als Indikator zugegeben wird.
- Jeder ml 0,1 N Natriumthiosulfat entspricht 16,99 mg C4H2O4Fe.

Stabilität und Reaktivität

Chemische Stabilität

Eisen(II)-fumarat ist unter normalen Umgebungs- und Lagerbedingungen stabil. Es sollte jedoch in gut verschlossenen Behältern und vor Licht geschützt aufbewahrt werden, um die

Oxidation des Eisen(II)-Ions zu Eisen(III) zu verhindern.

Stabilitätsprüfung (gemäß ICH-Richtlinien): Eine formale Stabilitätsstudie sollte gemäß den ICH-Richtlinien Q1A(R2) durchgeführt werden, um die Haltbarkeit festzulegen.

- Langzeitlagerung: Proben werden bei $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / 60 % r.F. $\pm 5\text{ }%$ r.F. für eine Dauer von mindestens 12 Monaten gelagert.
- Beschleunigte Lagerung: Proben werden bei $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / 75 % r.F. $\pm 5\text{ }%$ r.F. für 6 Monate gelagert.
- Zu prüfende Parameter: Aussehen, Gehalt, Abbauprodukte (insbesondere Eisen(III)-Gehalt) und Wassergehalt. Die Prüfungen erfolgen zu festgelegten Zeitpunkten (z. B. 0, 3, 6, 9, 12, 18, 24 Monate).

Reaktivität

Eisen(II)-fumarat reagiert heftig mit starken Oxidationsmitteln. Der Eisen(II)-Anteil ist anfällig für die Oxidation zu Eisen(III), insbesondere in wässriger Lösung und bei Kontakt mit Luftsauerstoff.

Thermisches Verhalten

Die thermische Stabilität von Eisen(II)-fumarat wurde mittels dynamischer Differenzkalorimetrie (DSC) und thermogravimetrischer Analyse (TGA) untersucht.

Analysemethode	Ergebnis	Referenz
DSC	Endothermer Peak bei 460,6 °C (Zersetzung)	[5]
TGA/DTG	Stabil bis ca. 460 °C, danach thermische Zersetzung	[5]

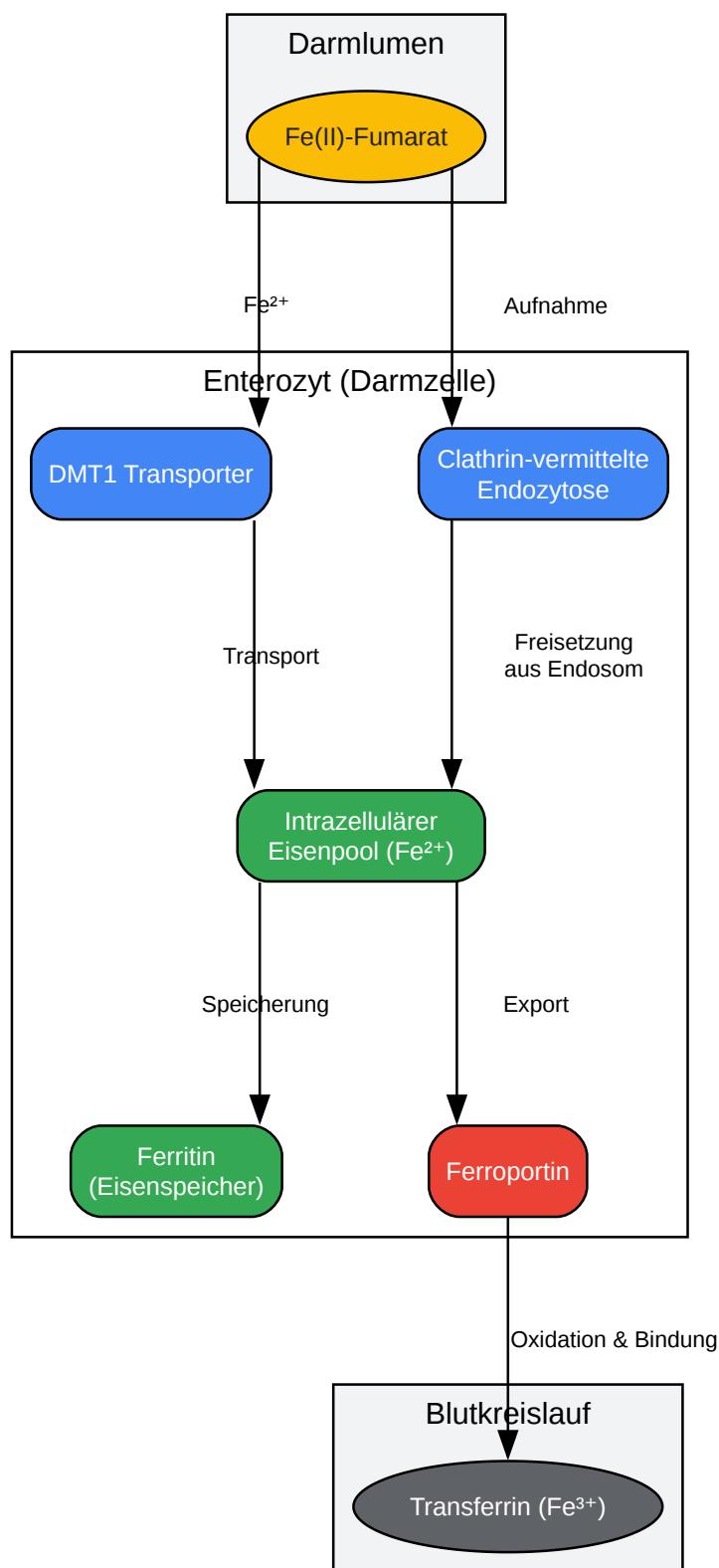
Die DSC-Kurve zeigt einen einzelnen endothermen Peak bei 460,6 °C, der den thermischen Zerfall der Verbindung anzeigt.[5] Die TGA-Analyse bestätigt, dass die Substanz bis zu dieser Temperatur stabil ist, bevor ein signifikanter Massenverlust einsetzt.[5]

Biologische Interaktionen und zelluläre Aufnahme

Die Aufnahme von Eisen aus Eisen(II)-fumarat im Darmepithel ist ein komplexer Prozess. Traditionell wird angenommen, dass der Divalent-Metall-Transporter 1 (DMT1) der primäre Weg für die Aufnahme von zweiwertigem Eisen ist.^[6] Neuere Forschungen deuten jedoch darauf hin, dass auch ein alternativer Weg über clathrin-vermittelte Endozytose existiert.

Diagramm des zellulären Aufnahmemechanismus

Das folgende Diagramm veranschaulicht die beiden bekannten Wege für die zelluläre Aufnahme von Eisen aus Eisen(II)-fumarat.



[Click to download full resolution via product page](#)

Abbildung 1: Doppelte Aufnahmewege von Eisen aus Eisen(II)-fumarat in Darmepithelzellen.

Dieses Diagramm zeigt, dass Eisen(II)-Ionen entweder direkt durch den DMT1-Transporter in die Zelle gelangen oder durch Endozytose aufgenommen werden. In der Zelle wird das Eisen entweder in Ferritin gespeichert oder über Ferroportin in den Blutkreislauf exportiert, wo es an Transferrin bindet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solubility Measurements | USP-NF [uspnf.com]
- 2. Eisen(II)fumarat | 141-01-5 [m.chemicalbook.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. drugfuture.com [drugfuture.com]
- 5. Eisen(II)-fumarat – Wikipedia [de.wikipedia.org]
- 6. Select an Authentication Source [occamy.chemistry.jhu.edu]
- To cite this document: BenchChem. [Chemische Eigenschaften von Eisen(II)-fumarat: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b056393#chemische-eigenschaften-von-eisenfumarat\]](https://www.benchchem.com/product/b056393#chemische-eigenschaften-von-eisenfumarat)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com